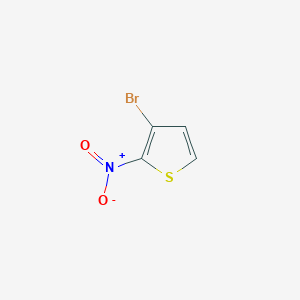

3-Bromo-2-nitrothiophene

概要

説明

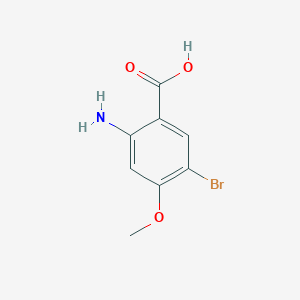

3-Bromo-2-nitrothiophene is a chemical compound that has been studied with surface-enhanced Raman spectroscopy . The molecule has a tilted orientation with a sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting directly with the gold surface .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . A new thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was synthesized through the Suzuki coupling reaction . An improved, multigram synthesis of 3-bromonaphtho[2,3b]thiophene was reported, exploiting a copper-catalyzed cross-coupling to prepare the Bradsher substrate in 3 steps from commercial materials .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-nitrothiophene has been studied using density functional theory (DFT) calculations . The vibrational frequencies of the molecule were computed using the optimized geometry obtained from the DFT calculations . The calculated spectra are very close to the recorded infrared and Raman of the solid 3-bromo-2-nitrothiophene .Chemical Reactions Analysis

The electrosorption of 3-bromo-2-nitrothiophene on a polycrystalline gold electrode has been studied . Cyclic voltammetry measurements of the 3-bromo-2-nitrothiophene were made and the oxidation and reduction potentials of the 3-bromo-2-nitrothiophene at the gold electrode have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-nitrothiophene include a molecular weight of 208.04 . It is a solid at room temperature . More detailed properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not available in the retrieved papers.科学的研究の応用

Electrosorption on Gold Surfaces

3-Bromo-2-nitrothiophene: has been studied for its electrosorption properties on polycrystalline gold electrodes . This process is crucial for understanding the molecule’s orientation and interaction with gold surfaces, which is significant in the development of sensors and catalytic systems. The molecule exhibits a tilted orientation, with the sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting directly with the gold surface .

Surface-Enhanced Raman Spectroscopy (SERS)

The compound is used in SERS to study the vibrational spectra of molecules adsorbed on metal surfaces . SERS is a sensitive method for detecting the orientations of adsorbed molecules at very low concentration levels, making 3-Bromo-2-nitrothiophene a valuable molecule for research in nanochemistry and surface chemistry .

Electrochemical Analysis

Cyclic voltammetry studies of 3-Bromo-2-nitrothiophene reveal its oxidation and reduction potentials when adsorbed on gold electrodes . These findings are essential for applications in electrochemistry, where the compound can be used to study redox reactions and electron transfer processes .

Density Functional Theory (DFT) Modeling

DFT calculations predict and investigate the adsorption behavior of 3-Bromo-2-nitrothiophene on gold surfaces . This theoretical approach helps in understanding the electronic structure and reactivity of the molecule, which is beneficial for computational chemistry and material science research .

Synthesis of Oligothiophene Precursors

3-Bromo-2-nitrothiophene: is involved in the synthesis of oligothiophene precursors, which are essential for generating chromophores like (porphinato)zinc (II)-based compounds . These chromophores have applications in organic electronics and photovoltaic devices.

Safety and Hazards

The safety information for 3-Bromo-2-nitrothiophene indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

作用機序

Target of Action

The primary target of 3-Bromo-2-nitrothiophene is the gold electrode surface. The compound interacts directly with the gold surface, with the sulfur atom of the thiophene ring and oxygen atoms of the nitro group playing key roles .

Mode of Action

3-Bromo-2-nitrothiophene exhibits a tilted orientation when adsorbed on the gold electrode surface. This orientation allows the sulfur atom of the thiophene ring and the oxygen atoms of the nitro group to interact directly with the gold surface .

Biochemical Pathways

The compound’s interaction with the gold surface suggests it may influenceelectrochemical pathways .

Pharmacokinetics

The compound’s interaction with the gold surface and its electrosorption suggest that it may have unique pharmacokinetic properties .

Result of Action

The electrosorption of 3-Bromo-2-nitrothiophene on a gold electrode results in a reversible redox behavior in the anodic and cathodic scan direction . This suggests that the compound may have potential applications in electrochemical systems.

Action Environment

The action of 3-Bromo-2-nitrothiophene is influenced by its environment. Specifically, the compound’s interaction with the gold surface and its resulting electrosorption behavior suggest that the surface properties of the gold electrode play a crucial role in the compound’s action .

特性

IUPAC Name |

3-bromo-2-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIHKIRPUMUUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360913 | |

| Record name | 3-bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-nitrothiophene | |

CAS RN |

24430-27-1 | |

| Record name | 3-bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-nitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the position of the bromine atom on the thiophene ring influence the reactivity of 3-bromo-2-nitrothiophene in nucleophilic substitution reactions?

A: Research has shown that 3-Bromo-2-nitrothiophene exhibits higher reactivity towards nucleophilic substitution compared to its isomer, 2-bromo-3-nitrothiophene []. This difference in reactivity is attributed to the position of the bromine atom relative to the nitro group. In 3-Bromo-2-nitrothiophene, the bromine atom is in the β-position, while in 2-bromo-3-nitrothiophene, it's in the α-position. This positioning influences the electron density distribution across the thiophene ring, making the β-position more susceptible to nucleophilic attack. []

Q2: What insights can be gained from the Hammett plot analysis of the reaction of 3-bromo-2-nitrothiophene with substituted thiophenoxides?

A: The reaction of 3-bromo-2-nitrothiophene with various substituted thiophenoxide ions in methanol was studied to understand the electronic effects governing the reaction mechanism []. Plotting the logarithm of the reaction rate constant (log k) against the Hammett σ°-constants for the substituted thiophenoxides yielded a linear relationship. The negative ρ-value obtained from the slope of this plot indicates that the reaction proceeds through an electron-deficient transition state, further confirming the proposed nucleophilic aromatic substitution mechanism [].

Q3: Beyond nucleophilic substitutions, what other synthetic applications have been explored for 3-Bromo-2-nitrothiophene?

A: 3-Bromo-2-nitrothiophene serves as a valuable precursor in synthesizing diverse thieno-annulated heterocyclic compounds []. For instance, it was employed as a starting material in the synthesis of a racemic thieno analogue of Diltiazem, a medication with potential calcium channel blocking properties []. This synthesis highlights the versatility of 3-Bromo-2-nitrothiophene in constructing complex heterocyclic systems with potential pharmaceutical relevance [].

Q4: Are there any studies exploring the electrochemical behavior of 3-bromo-2-nitrothiophene?

A: Yes, the electrosorption of 3-bromo-2-nitrothiophene on a gold surface has been investigated using surface-enhanced Raman spectroscopy (SERS) []. This research aimed to understand the molecule's adsorption behavior on metal surfaces, which could have implications for various fields, including electrocatalysis and sensor development [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)